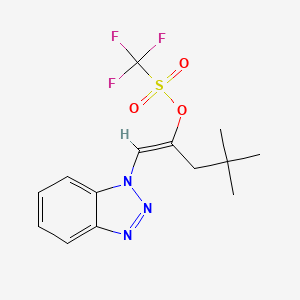

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate is a complex organic compound that features a benzotriazole moiety and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of a benzotriazole derivative with a suitable alkene under specific conditions. One common method involves the use of a copper-catalyzed reaction to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: The benzotriazole moiety can participate in redox reactions, altering the oxidation state of the compound.

Coupling Reactions: The compound can engage in coupling reactions, such as the Heck or Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.

Scientific Research Applications

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, while the trifluoromethanesulfonate group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound shares some structural similarities with (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate, particularly in the presence of a heterocyclic ring and a reactive functional group.

tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound also features a complex structure with multiple functional groups, making it useful in various chemical reactions.

Uniqueness

What sets this compound apart is its combination of a benzotriazole moiety and a trifluoromethanesulfonate group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in both research and industrial applications.

Biological Activity

The compound (1E)-1-(1H-1,2,3-benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate is a derivative of benzotriazole, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial properties, potential as an anti-inflammatory agent, and its applications in medicinal chemistry.

The compound's structure can be broken down into key components:

- Benzotriazole moiety : Known for its ability to interact with various biological targets.

- Trifluoromethanesulfonate group : Enhances solubility and reactivity.

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Effects : Several studies have shown that benzotriazole derivatives possess antibacterial and antifungal properties. For instance, compounds containing the benzotriazole nucleus have demonstrated activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Anti-inflammatory Properties : Some derivatives have been noted for their anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Antimicrobial Activity

A significant focus has been on the antimicrobial potential of this compound. In a study evaluating various benzotriazole derivatives:

- Testing Methodology : Compounds were screened against common pathogens including Pseudomonas fluorescens and Xanthomonas campestris. The results indicated moderate antibacterial activity across several derivatives .

- Case Study : A specific derivative was tested for its zone of inhibition against Escherichia coli, showing promising results compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazole derivatives has been explored in several studies:

- Mechanism of Action : The compounds may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition could lead to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of benzotriazole derivatives and their biological activity is crucial:

- Key Findings : Modifications to the benzotriazole core or substituents significantly affect the biological activity. For example, bulky hydrophobic groups have been linked to enhanced antimicrobial potency .

Summary of Research Findings

Properties

IUPAC Name |

[(E)-1-(benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O3S/c1-13(2,3)8-10(23-24(21,22)14(15,16)17)9-20-12-7-5-4-6-11(12)18-19-20/h4-7,9H,8H2,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAUTHVZGWDKGH-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=CN1C2=CC=CC=C2N=N1)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C/C(=C\N1C2=CC=CC=C2N=N1)/OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.